Picrocrocin

Descripción

Saffron as a Source of Bioactive Apocarotenoids

Saffron is a rich source of various bioactive compounds, with apocarotenoids being of particular importance. oup.com These compounds are derived from the oxidative cleavage of carotenoids, such as zeaxanthin (B1683548). orientjchem.orgwikipedia.org The primary apocarotenoids found in saffron include the colorful crocins, the bitter-tasting picrocrocin, and the aromatic safranal (B46814). 365dfarms.com While crocins are responsible for the golden-yellow hue of saffron, this compound and its derivative, safranal, are the main contributors to its flavor and aroma. wikipedia.orgsari-safran.am The chemical composition of saffron, including the concentration of these apocarotenoids, can vary depending on geographical origin, cultivation practices, and processing methods. encyclopedia.pub

The main bioactive apocarotenoids in saffron are formed through the enzymatic breakdown of zeaxanthin. scispace.com This process yields crocetin (B7823005), the precursor to crocins, and this compound. acs.org These compounds are not only responsible for the sensory qualities of saffron but have also been the subject of research for their potential biological activities. oup.comacs.org

This compound's Role as a Major Apocarotenoid in Saffron

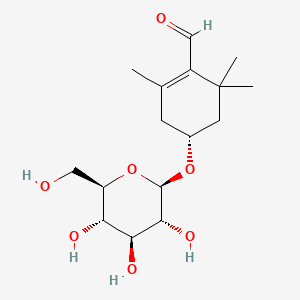

This compound is a monoterpene glycoside and is considered the second most abundant apocarotenoid in saffron, after the crocins. acs.orgmdpi.com It can constitute up to 26% of the dry matter of saffron. mdpi.com Chemically, this compound is the glycoside of safranal, meaning it is composed of a safranal molecule attached to a glucose unit. wikipedia.orgwikipedia.org Its systematic name is 4-(β-D-glucopyranosyloxy)-2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde. wikipedia.org

This compound itself is a colorless compound. amegroups.org Its significance lies in its role as the primary precursor to safranal, the main volatile compound responsible for saffron's characteristic aroma. orientjchem.orgscispace.com

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJCSAICLADIN-WYWSWGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160450 | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-55-6 | |

| Record name | Picrocrocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrocrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROCROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Picrocrocin

Carotenoid Precursors in Picrocrocin Biosynthesis

This compound, like other apocarotenoids in saffron, is derived from the enzymatic cleavage of carotenoid precursors. nih.govpnas.orgoup.com

Zeaxanthin (B1683548) as the Common Precursor for Apocarotenoids

Zeaxanthin is identified as the key initial precursor for the biosynthesis of saffron apocarotenoids, including this compound and crocins. researchgate.netnih.govplantae.orgpnas.orgoup.comresearchgate.netresearchgate.netoup.comnih.gov This C40 xanthophyll undergoes oxidative cleavage to initiate the pathways leading to these important saffron compounds. researchgate.netpnas.orgoup.com

Enzymatic Cleavage of Carotenoids

A critical step in the biosynthesis of this compound is the enzymatic cleavage of the carotenoid precursor. nih.govpnas.org

Role of Carotenoid Cleavage Dioxygenase (CCD2) in Zeaxanthin Cleavage

The enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) plays a central role in the initial step of saffron apocarotenoid biosynthesis. researchgate.netresearchgate.netnih.govplantae.orgpnas.orgresearchgate.netoup.comnih.govresearchgate.netkaust.edu.sanih.gov Specifically, CCD2 catalyzes the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. researchgate.netnih.govplantae.orgpnas.orgnih.govresearchgate.netkaust.edu.sanih.govbiorxiv.org This enzyme is localized in the plastids and is considered the first dedicated enzyme in this pathway in Crocus sativus. researchgate.netnih.govplantae.orgnih.govkaust.edu.sa

Formation of 3-OH-β-cyclocitral

The enzymatic cleavage of zeaxanthin by CCD2 results in the formation of two main products: crocetin (B7823005) dialdehyde (B1249045) and 3-OH-β-cyclocitral. researchgate.netnih.govplantae.orgpnas.orgoup.comnih.govresearchgate.netkaust.edu.sanih.govbiorxiv.org 3-OH-β-cyclocitral, also referred to as HTCC (4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde), is the specific precursor molecule that is subsequently converted into this compound. researchgate.netnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net

Glycosylation Pathways

The final step in this compound biosynthesis involves the addition of a sugar moiety to 3-OH-β-cyclocitral. researchgate.netnih.govpnas.orgresearchgate.netajol.info

Identification and Role of Uridine Diphosphate Glycosyltransferase (UGT709G1) in this compound Biosynthesis

Uridine Diphosphate Glycosyltransferase (UGT) enzymes are responsible for the glycosylation of various compounds in plants. nih.govnih.govplantae.org In the context of this compound biosynthesis, UGT709G1 has been identified and characterized as a key enzyme. researchgate.netnih.govnih.govplantae.orgnih.govresearchgate.netresearchgate.netnih.govcsic.esmdpi.comfrontiersin.org UGT709G1 catalyzes the glucosylation of 3-OH-β-cyclocitral (HTCC), adding a glucose molecule to form this compound. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net Biochemical analyses have shown that UGT709G1 exhibits high catalytic efficiency towards HTCC, making it well-suited for this compound biosynthesis. nih.gov The expression of UGT709G1 is strongly correlated with the production of this compound and its derivative safranal (B46814). researchgate.netfrontiersin.org

Conversion of 2,6,6-trimethyl-4-hydroxy-1-carboxaldehyde-1-cyclohexene (HTCC) to this compound

The biosynthesis of this compound involves the conversion of 2,6,6-trimethyl-4-hydroxy-1-carboxaldehyde-1-cyclohexene (HTCC) frontiersin.orgresearchgate.netresearchgate.net. This step is catalyzed by a specific enzyme, UDP-glucosyltransferase (UGT) frontiersin.org. Research has identified UGT709G1 as a key enzyme involved in this glucosylation process, transferring a glucose molecule from UDP-glucose to HTCC to form this compound frontiersin.orgresearchgate.netresearchgate.netnih.gov. This enzymatic reaction is crucial for the production of this compound researchgate.net.

Environmental and Genetic Factors Influencing this compound Biosynthesis

The production of this compound in saffron is influenced by a combination of environmental and genetic factors frontiersin.orgbohrium.com.

Light Spectra Regulation of Gene Expression (e.g., CsUGT709G1)

Light quality plays a significant role in regulating the expression of genes involved in this compound biosynthesis frontiersin.orgscispace.comfrontiersin.orgresearchgate.netmdpi.com. Studies have shown that monochromatic blue light can enhance this compound content by upregulating related biosynthetic pathway genes frontiersin.orgfrontiersin.orgresearchgate.net. Interestingly, high levels of this compound have been recorded under both monochromatic blue and red light conditions frontiersin.orgfrontiersin.orgresearchgate.net. The expression of CsUGT709G1, a gene involved in the this compound and safranal pathways, was found to be upregulated under a high ratio of red light and white light frontiersin.orgscispace.comfrontiersin.orgresearchgate.net.

Temperature Dependence

Temperature is another environmental factor affecting this compound content. While some studies suggest that higher temperatures during drying can lead to the conversion of this compound to safranal, indicating a decrease in this compound content at elevated temperatures, other research indicates that temperature can favor the accumulation of this compound during extraction processes mdpi.comresearchgate.netresearchgate.netscispace.comacs.org. This compound has shown high stability in aqueous saffron extracts, with its degradation kinetics being temperature-dependent nih.gov. Maximum degradation rates in saffron extracts were observed around 35°C, while purified this compound showed faster degradation at 100°C nih.gov.

Genetic Factors (e.g., CsUGT709G1 expression as a predictor of this compound production)

Genetic factors significantly influence this compound production. The expression level of the CsUGT709G1 gene has been proposed as a potential predictor for this compound production frontiersin.orgresearchgate.netfrontiersin.org. A high correlation has been observed between CsUGT709G1 expression and this compound content frontiersin.org. This suggests that the genetic makeup and the regulatory mechanisms controlling CsUGT709G1 expression are critical determinants of this compound levels in saffron frontiersin.orgfrontiersin.org. Additionally, viral infections, such as Cucumber Mosaic Virus (CMV), have been shown to induce an increase in this compound content, which correlates with the highest expression of CsUGT709G1 in infected plants bohrium.comresearchgate.netcsic.es.

Metabolic Engineering Strategies for this compound Production

Given the high value of saffron apocarotenoids like this compound and the limitations of traditional cultivation, metabolic engineering and synthetic biology approaches are being explored for their sustainable production frontiersin.orgnih.goveurekalert.org. Introducing the saffron apocarotenoid pathway into alternative host organisms, such as tomatoes, has shown promise for producing this compound in heterologous systems frontiersin.orgnih.goveurekalert.org. By introducing genes like CsCCD2L and UGT709G1 into tomatoes, researchers have successfully achieved the accumulation of this compound in the fruits nih.goveurekalert.org. This demonstrates the potential of metabolic engineering to provide alternative, cost-effective platforms for this compound production nih.goveurekalert.org.

This compound Content under Different Light Spectra

| Light Spectrum | This compound Content Observation | Reference |

| Monochromatic Blue | High content recorded | frontiersin.orgfrontiersin.orgresearchgate.net |

| Monochromatic Red | High content recorded | frontiersin.orgfrontiersin.orgresearchgate.net |

| High Ratio of Red/White | CsUGT709G1 upregulated | frontiersin.orgscispace.comfrontiersin.orgresearchgate.net |

Correlation between CsUGT709G1 Expression and this compound Content

| Gene Expression | This compound Content | Correlation (R²) | Reference |

| CsUGT709G1 | This compound | 0.85 | frontiersin.org |

Effect of Temperature on this compound Stability

| Temperature (°C) | Half-life (Saffron Extracts) | Half-life (Purified this compound) | Reference |

| 5 | >3400 h | Not specified | nih.gov |

| 35 | Maximum degradation rate | Not specified | nih.gov |

| 70 | Studied | Not specified | nih.gov |

| 100 | Not specified | 9 h | nih.gov |

This compound Content in Engineered Tomato Lines

| Engineered Line | This compound Content (mg/g DW) | Reference |

| Specific lines | Up to 2.92 | nih.gov |

Heterologous Expression of Biosynthetic Genes (e.g., in tomato)

To overcome the limitations of obtaining saffron apocarotenoids solely from saffron cultivation, metabolic engineering approaches have been employed to produce these compounds in heterologous plant systems oup.comresearchgate.net. Tomato (Solanum lycopersicum) has been explored as a suitable host for the heterologous expression of saffron apocarotenoid biosynthetic genes due to its high carotenoid content in fruits oup.comnih.gov.

Studies have demonstrated the successful introduction of the this compound biosynthetic pathway into tomato fruits by expressing saffron genes such as CsCCD2L and UGT709G1 oup.comupv.es. This genetic engineering strategy has led to the biosynthesis and accumulation of this compound in tomato fruits oup.comnih.gov. For instance, introducing the genes necessary for crocin (B39872) and this compound production in tomato resulted in significant levels of these metabolites in the engineered fruits nih.gov.

Metabolic analyses of engineered tomato fruits expressing CsCCD2L and UGT709G1 have confirmed the presence of this compound and other related apocarotenoids, which were absent in wild-type tomato fruits oup.comoup.com. This indicates that the introduced saffron genes are functional in the tomato system and can redirect the endogenous carotenoid pathway towards the production of saffron apocarotenoids oup.comnih.gov.

Optimization of Enzyme Expression (e.g., CsCCD2L, UGT709G1)

Optimization of the expression of key enzymes like CsCCD2L and UGT709G1 is crucial for maximizing this compound production in heterologous systems nih.govoup.com. Research has focused on identifying and characterizing these enzymes to understand their catalytic efficiencies and roles in the pathway nih.govresearchgate.net.

UGT709G1, a novel UDP-glycosyltransferase from saffron, has shown high catalytic efficiency towards HTCC, making it well-suited for this compound biosynthesis nih.govresearchgate.net. Its role in this compound biosynthesis has been supported by gene expression analysis in different Crocus species and transient expression assays nih.govresearchgate.net.

In heterologous expression studies, the strategy has involved the co-expression of CsCCD2L and UGT709G1 to facilitate the complete pathway from endogenous zeaxanthin to this compound oup.comupv.es. Different promoters (fruit-specific and constitutive) have been used to optimize the expression levels of these genes in tomato, leading to varying levels of this compound accumulation in different transgenic lines oup.comeurekalert.org.

Transient expression assays, for example in Nicotiana benthamiana leaves, have also been used to study the combined activity of CsCCD2L and UGT709G1 in apocarotenoid biosynthesis nih.govresearchgate.netfrontiersin.org. These studies help in understanding the functional interaction of the enzymes and optimizing their expression for improved production of target compounds like this compound.

Impact on Endogenous Metabolite Levels (e.g., ABA reduction)

The introduction and expression of saffron apocarotenoid biosynthetic genes in heterologous hosts can impact the levels of endogenous metabolites, particularly those derived from the same precursor pathways oup.comoup.com. Zeaxanthin is a precursor not only for this compound and crocins but also for abscisic acid (ABA), a plant hormone oup.comoup.com.

In engineered tomato fruits expressing the this compound and crocin biosynthetic pathways, the conversion of zeaxanthin into these saffron apocarotenoids leads to a reduction in the levels of endogenous metabolites derived from zeaxanthin, such as violaxanthin (B192666) and neoxanthin, which are precursors for ABA biosynthesis oup.comoup.com. Consequently, a remarkable reduction in ABA levels has been observed in transgenic tomato fruits compared to wild-type fruits oup.comoup.com. This suggests that channeling zeaxanthin towards this compound and crocin production can significantly impact the endogenous ABA pool oup.comoup.com.

This metabolic redirection highlights the competition for shared precursors between different biosynthetic pathways in the host organism oup.comnih.gov. While this can lead to decreased levels of certain endogenous compounds, in the context of metabolic engineering for specialized metabolites like this compound, it indicates successful re-routing of metabolic flux towards the desired products.

| Compound Name | PubChem CID |

| This compound | 130796 |

| Safranal | 61041 |

| Crocin | 5281233 |

| Zeaxanthin | 5280899 |

| Abscisic Acid (ABA) | 5280896 |

| HTCC | Not available (Intermediate) |

| Crocetin dialdehyde | Not available (Intermediate) |

Data Table: this compound and Crocin Content in Engineered Tomato Fruits

| Engineered Line | This compound Content (mg/g DW) | Crocins Content (mg/g DW) |

| Transgenic Line 1 | 2.92 | 14.48 |

| Wild Type | Absent | Absent |

Note: Data is representative of findings from heterologous expression studies in tomato oup.comupv.es. Specific values may vary depending on the construct and experimental conditions.

Biological Activities and Pharmacological Mechanisms of Picrocrocin

Anticancer Mechanisms

Picrocrocin has demonstrated anticancer effects, primarily through inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines. medchemexpress.comglpbio.comselleckchem.comjbuon.com

Antiproliferative Effects on Cancer Cell Lines

Studies have shown that this compound exerts growth inhibitory effects on human malignant melanoma SK-MEL-2 cells. medchemexpress.comglpbio.comselleckchem.comjbuon.comjbuon.com The antiproliferative activity of this compound on SK-MEL-2 cells is dose-dependent. jbuon.comjbuon.com At a 24-hour incubation period, the half-maximal inhibitory concentration (IC50) of this compound against SK-MEL-2 cells was determined to be 20 µM. medchemexpress.comglpbio.comjbuon.comjbuon.com The observed antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest in these cells. medchemexpress.comglpbio.comselleckchem.comjbuon.comjbuon.com While the outline mentions effects on adenocarcinoma and hepatocarcinoma, the primary research identified specifically detailing this compound's mechanisms focuses on SK-MEL-2 cells. Other saffron apocarotenoids, such as crocin (B39872), have been reported to inhibit the proliferation of gastric adenocarcinoma cells by inducing apoptosis and modulating the Bax/Bcl-2 ratio, and saffron extracts have been reported to inhibit the growth of breast and liver cancer cells. jbuon.comnih.govsid.irresearchgate.netmums.ac.ir

Table 1: Antiproliferative Effect of this compound on SK-MEL-2 Cells

| Cell Line | Effect | IC50 (24h) | Reference |

| SK-MEL-2 (human malignant melanoma) | Growth inhibition | 20 µM | medchemexpress.comglpbio.comjbuon.comjbuon.com |

Induction of Apoptosis

This compound has been found to induce apoptosis in human melanoma SK-MEL-2 cells. selleckchem.comjbuon.comjbuon.com This induction occurs in a dose-dependent manner. jbuon.comjbuon.com Apoptosis in SK-MEL-2 cells treated with this compound has been assessed using methods such as DAPI and annexin (B1180172) V/PI staining, which showed a significant increase in the fraction of apoptotic cells with increasing this compound dose. selleckchem.comjbuon.comjbuon.com

The induction of apoptosis by this compound in SK-MEL-2 cells appears to involve the mitochondrial pathway. jbuon.comjbuon.com this compound treatment leads to an enhancement of reactive oxygen species (ROS) levels and a decrease in mitochondrial membrane potential (MMP) levels in SK-MEL-2 cells. medchemexpress.comglpbio.comselleckchem.comjbuon.comjbuon.com The decrease in MMP was observed in a dose-dependent manner with increasing this compound concentration. jbuon.comjbuon.com ROS generation is linked to mitochondrial dysfunction, which can lead to the release of apoptosis-inducing proteins. jbuon.com

This compound treatment in SK-MEL-2 cells is associated with an alteration in the expression of Bax and Bcl-2 proteins. jbuon.comjbuon.com Specifically, this compound increases the protein expression of Bax and decreases the expression of Bcl-2 in a dose-dependent manner. jbuon.comjbuon.com This shift in the Bax/Bcl-2 ratio is a key event in the mitochondrial apoptotic pathway, promoting the release of pro-apoptotic factors and subsequent caspase activation. jbuon.comjbuon.comfrontiersin.org

Cell Cycle Arrest

This compound triggers cell cycle arrest in SK-MEL-2 melanoma cells. medchemexpress.comglpbio.comselleckchem.comjbuon.comjbuon.com Flow cytometric analysis has revealed that this compound induces G2/M phase cell cycle arrest in these cells in a dose-dependent manner. jbuon.comjbuon.com An increase in the percentage of cells in the G2 phase was observed with increasing concentrations of this compound. jbuon.com

Inhibition of Signaling Pathways

This compound is a monoterpene aldehyde glycoside found abundantly in the stigmas of Crocus sativus L., commonly known as saffron. It is a key compound responsible for the characteristic bitter taste of saffron and serves as a precursor to safranal (B46814), the main aroma component nih.govnih.govmdpi.com. Research into the biological activities of this compound has revealed several potential effects, particularly concerning its interactions with nucleic acids and its roles in anti-inflammatory and antioxidant processes.

Interaction with Nucleic Acids (e.g., DNA groove binding)

This compound has been shown to interact with DNA, specifically calf thymus DNA (ctDNA) and synthetic oligonucleotides nih.govtandfonline.comnih.govresearchgate.netresearchgate.netmdpi.com. Studies utilizing techniques such as circular dichroism (CD) and fluorometry have indicated that this compound binds to DNA through a nonintercalative mechanism, primarily interacting within the minor groove of the DNA helix nih.govnih.govresearchgate.netresearchgate.netmdpi.com. This minor groove binding mode is distinct from intercalation, where a molecule inserts itself between DNA base pairs. Research suggests that this compound interacts with DNA and oligonucleotides at lower concentrations compared to safranal nih.govnih.govresearchgate.netresearchgate.net.

Induction of B-DNA to C-DNA Transition

A notable effect of this compound's interaction with DNA is its ability to induce conformational changes in the DNA structure. At higher concentrations, this compound has been observed to induce a transition from the standard B-DNA conformation to the C-DNA form nih.govtandfonline.comnih.govresearchgate.netmdpi.com. The C-DNA form is a right-handed helical structure that is more compact than B-DNA and typically occurs under dehydrating conditions or in the presence of certain cations. The induction of this transition by this compound suggests that its binding can influence the structural dynamics of DNA. Further conformational changes, such as the unstacking of DNA and oligonucleotide bases, have also been detected at higher concentrations of this compound, similar to the effects observed with saffron carotenoids nih.govnih.govresearchgate.net.

Anti-inflammatory Mechanisms

Regulation of Inflammatory Factors (e.g., TNF-α, IL-1, IL-10)

Inflammatory responses are mediated by a complex network of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and anti-inflammatory cytokines like Interleukin-10 (IL-10). Studies on saffron and its components have demonstrated their ability to modulate the levels of these inflammatory factors. For instance, saffron extracts and compounds like crocin and safranal have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.govmdpi.comkne-publishing.comfrontiersin.orgnih.gov. Some research also indicates an increase in anti-inflammatory mediators like IL-10 nih.govkne-publishing.com. While these effects are well-documented for saffron and some of its major constituents, specific data detailing this compound's isolated effect on the regulation of TNF-α, IL-1, and IL-10 levels is not explicitly detailed in the provided search results. However, as a significant component of saffron, this compound is understood to contribute to these observed immunoregulatory effects nih.gov.

Antioxidant Activities

Studies evaluating the antioxidant potential of saffron extracts containing this compound have employed methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays nih.govtorbath.ac.irscispace.com. These assays measure the ability of a compound or extract to neutralize free radicals. For example, research on different saffron ecotypes has quantified this compound content and assessed antioxidant activity using the DPPH method torbath.ac.ir. While direct numerical data specifically for isolated this compound's radical scavenging activity in these assays is not consistently provided in the snippets, its presence in active saffron extracts supports its role in the observed antioxidant effects nih.govmdpi.comfrontiersin.orgresearchgate.nettorbath.ac.ir.

The antioxidant activity of saffron components is also linked to their ability to influence oxidative stress markers. Reductions in levels of malondialdehyde (MDA), a marker of lipid peroxidation, and modulation of total oxidative status (TOS) have been observed in studies involving saffron or its components with antioxidant effects frontiersin.orgscholarsresearchlibrary.comnih.govfrontiersin.org.

Protection Against Oxidative Damage

The protective effects of saffron and its constituents, including this compound, against oxidative damage have been examined. chemicalbook.comnih.govfrontiersin.org Oxidative stress plays a significant role in the pathogenesis of various diseases, and compounds with the ability to counteract this stress are of therapeutic interest. nih.gov While some studies indicate that this compound alone may not be effective against oxidant-induced DNA damage, other research suggests that saffron extracts containing this compound can protect tissues from oxidative damage. researchgate.netnih.gov Crocin, another major saffron component, has been shown to protect against oxidative damage in various tissues, including brain vasculature, renal tissues, the heart, and the retina. frontiersin.org This protective effect is linked to their radical scavenging activities. nih.govfrontiersin.org

Effects on Lipid Homeostasis

Recent research has focused on the potential of this compound to influence lipid homeostasis, particularly in the context of dyslipidemia. researchgate.netmdpi.comnih.govresearchgate.net Dyslipidemia, a disorder of lipid metabolism, is associated with conditions like atherosclerosis and cardiovascular diseases. researchgate.netmdpi.comnih.govresearchgate.net

Hypolipidemic Potential (e.g., in HepG2 cells)

Studies using in vitro models, such as HepG2 cells (a human liver cell line commonly used for metabolism studies), have investigated the hypolipidemic potential of this compound. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net A this compound-enriched fraction obtained from saffron extract demonstrated interesting hypolipidemic effects in HepG2 cells. researchgate.netmdpi.comnih.govresearchgate.net These effects included a reduction in the synthesis of triglycerides and an increase in the expression level of the low-density lipoprotein receptor (LDLR), which is crucial for the uptake of LDL in the liver. mdpi.com

Non-Statin-like Mechanism of Action

The mechanism by which this compound affects lipid homeostasis appears to be distinct from that of statins, which are a class of drugs commonly used to lower cholesterol by inhibiting HMG-CoA reductase. researchgate.netmdpi.comnih.govresearchgate.netdntb.gov.ua Research suggests that the hypolipidemic effects of the this compound-enriched fraction in HepG2 cells are exerted through a non-statin-like mechanism. researchgate.netmdpi.comnih.govresearchgate.net This indicates that this compound may offer an alternative or complementary approach to managing lipid levels compared to conventional statin therapy. mdpi.comnih.gov

Modulation of Enzymes Involved in Lipid Metabolism (e.g., HMGR inhibition)

While the primary mechanism appears non-statin-like, the modulation of enzymes involved in lipid metabolism by this compound has been explored. Studies have investigated the ability of this compound to inhibit the activity of the purified human catalytic fragment of HMGR (cf-HMGR). researchgate.netmdpi.comnih.gov While a this compound-enriched fraction showed a statistically significant, albeit modest, inhibitory activity on cf-HMGR, this inhibition was not the primary mode of action for its hypolipidemic effects in HepG2 cells. researchgate.netmdpi.com The observed effects on lipid metabolism in HepG2 cells, such as the regulation of SREBP1 and SREBP2 transcription levels and increased LDLR expression, suggest a broader impact on lipid metabolic pathways beyond direct HMGR inhibition. mdpi.comresearchgate.net

Here is a table summarizing some research findings on this compound's effects on lipid homeostasis in HepG2 cells:

| Effect Observed | Model System | Key Findings | Reference |

| Hypolipidemic Potential | HepG2 cells | Reduction in triglyceride synthesis, increased LDLR expression. | mdpi.com |

| Non-Statin-like Mechanism | HepG2 cells | Effects on lipid metabolism distinct from HMGR inhibition by statins. | researchgate.netmdpi.comresearchgate.net |

| Modulation of SREBP1 and SREBP2 mRNA | HepG2 cells | Initial increase followed by reduction in transcription levels over time. | mdpi.comresearchgate.net |

| HMGR Inhibition (modest) | Purified cf-HMGR | Statistically significant but modest inhibitory activity observed. | researchgate.netmdpi.comnih.gov |

Neuroprotective Properties (indirect through safranal precursor)

This compound itself is considered a precursor to safranal, a compound that has demonstrated neuroprotective properties. nih.govsemanticscholar.orgmdpi.comphcogrev.comijfmr.com While this compound's direct neuroprotective effects may be limited, its role as the source of safranal suggests an indirect contribution to the neurobiological activities associated with saffron. nih.govsemanticscholar.orgchemicalbook.commdpi.comphcogrev.comijfmr.com Safranal is responsible for the characteristic aroma of saffron and is formed from this compound during post-harvest processing. nih.govsemanticscholar.orgmdpi.com Safranal has been shown to exert antioxidant and anti-inflammatory effects in the context of neurodegenerative diseases and has been observed to protect mitochondrial activity and prevent oxidative damage in various cell types relevant to Alzheimer's disease. chemicalbook.com Safranal has also been noted for its potential to scavenge free radicals in neurons. semanticscholar.org Therefore, while this compound's own neuroprotective capacity might be less prominent than safranal's, its essential role in the biosynthesis of safranal highlights its indirect importance in the neuroprotective potential attributed to saffron. nih.govchemicalbook.commdpi.comphcogrev.comijfmr.com

Anticonvulsant Effects (attributed to safranal, a derivative of this compound)

Safranal has demonstrated anticonvulsant properties in various animal models of epilepsy. nih.govnih.govscielo.brscielo.brusp.brresearchgate.netmdpi.comscilit.com Studies have investigated its effects on seizure parameters, suggesting a dose-dependent activity. scielo.brscielo.brusp.br

Research using the amygdala electrical kindling model in male rats explored the effect of safranal on epileptic activities. scielo.brscielo.brusp.br Parameters such as afterdischarge duration (ADD), stage 4 latency (S4L), and stage 5 duration (S5D) were measured. scielo.brscielo.brusp.br

| Safranal Dose (ml/kg, i.p.) | Afterdischarge Duration (ADD) | Stage 4 Latency (S4L) | Stage 5 Duration (S5D) | Percentage of Animals without Stage 4 and 5 Seizures |

| 0.05 | No significant effect | No significant effect | No significant effect | - |

| 0.1 | - | Increased (P<0.05) | Decreased (P<0.05) | - |

| 0.2 | Significantly decreased (P<0.05) | - | Significantly decreased (P<0.05) | 83.3% (P<0.001) |

Data adapted from research on safranal in the amygdala electrical kindling model. scielo.brscielo.brusp.br

Another study indicated that safranal was able to control both tonic and clonic phases of pentylenetetrazole (PTZ)-induced seizures in mice, unlike crocin, another saffron constituent. scielo.br The anticonvulsant effects of safranal may involve modulation of GABAergic neurotransmission, potentially by increasing GABAergic inhibition. j-epilepsy.org

Combating Oxidative Stress in Neurons (attributed to safranal)

Oxidative stress is implicated in neuronal damage and neurodegenerative disorders. frontiersin.orgnih.govresearchgate.net Safranal has shown potential in mitigating oxidative stress in neuronal contexts. chemicalbook.comnih.govmdpi.comnih.govfrontiersin.orgnih.govresearchgate.netcellmolbiol.orgualberta.catermedia.pl Its antioxidant action is believed to be due to the elimination of free radicals. nih.gov

In an in vitro model of Parkinson's disease induced by rotenone, safranal demonstrated a protective effect on dopaminergic neurons by suppressing oxidative stress and apoptosis. cellmolbiol.org Pretreatment with safranal significantly reduced the intracellular reactive oxygen species (ROS) level induced by rotenone. cellmolbiol.org

Research on transient cerebral ischemia in rats investigated the effect of safranal on ischemia-reperfusion injury-induced oxidative damage in the hippocampus. ualberta.catermedia.pl Markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), total sulfhydryl (SH) groups, and antioxidant capacity (measured by FRAP assay), were assessed. ualberta.catermedia.pl

| Treatment Group (Safranal Dose) | TBARS (nmol/g) | Total SH (µmol/g) | Antioxidant Capacity (FRAP value, µmol/g) |

| Ischemia | 159.70 | 0.7 | 1.16 |

| Ischemia + Safranal (727.5 mg/kg) | 52.31 (p<0.001 vs Ischemia) | 3.2 (p<0.001 vs Ischemia) | 4.12 (p<0.001 vs Ischemia) |

Data adapted from research on safranal's effect on oxidative damage in the rat hippocampus following ischemia. ualberta.ca

These findings suggest that safranal can protect against oxidative damage in neuronal tissue by reducing lipid peroxidation (indicated by lower TBARS levels) and increasing antioxidant defenses (indicated by higher total SH content and FRAP values). ualberta.catermedia.pl Safranal's protective effect against oxidative stress and apoptosis in dopaminergic neurons may involve the Keap1/Nrf2 signaling pathway. frontiersin.orgcellmolbiol.org

Other Reported Biological Activities (as a component of saffron extract)

Saffron extract, containing this compound along with other bioactive compounds like crocins and safranal, has been associated with a range of biological activities. orientjchem.orgmdpi.comresearchgate.netfrontiersin.orgresearchgate.net These effects are often attributed to the synergistic action of its various constituents. mdpi.com

Some reported biological activities of saffron extract include:

Antioxidant effects. orientjchem.orgmdpi.comchemicalbook.comresearchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net

Anti-inflammatory effects. orientjchem.orgmdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net

Antidepressant effects. orientjchem.orgchemicalbook.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net

Anxiolytic (anti-anxiety) effects. chemicalbook.comnih.govjournal-jop.org

Neuroprotective effects, beyond combating oxidative stress. mdpi.comchemicalbook.commdpi.comnih.govresearchgate.netfrontiersin.org

Cardioprotective properties. orientjchem.orgchemicalbook.comnih.govnih.gov

Antidiabetic effects. orientjchem.orgmdpi.comresearchgate.net

Hypolipidemic (lipid-lowering) activity. mdpi.comresearchgate.netnih.gov

Anticancer and antitumorigenic effects. orientjchem.orgresearchgate.netresearchgate.net

Immunomodulatory effects. researchgate.net

Antinociceptive (pain-reducing) effects. mdpi.comresearchgate.netresearchgate.net

Improvements in learning and memory. nih.govresearchgate.net

This compound itself, as a component of saffron extract, has been noted for its contribution to the bitter taste orientjchem.orgmdpi.comresearchgate.net and has been explored for properties such as stomach-protective and appetite-stimulating effects. orientjchem.org While this compound's direct antioxidant activity may be limited compared to other saffron compounds like crocins and safranal, it has been implicated in inducing apoptosis in specific cell types. chemicalbook.com Recent research also suggests that a this compound-enriched fraction from saffron extract can affect lipid homeostasis in liver cells (HepG2) through a mechanism different from statins. mdpi.comnih.gov

| Biological Activity (as a component of saffron extract) | Attributed Components (where specified) |

| Antioxidant | Saffron, Crocin, Safranal mdpi.comchemicalbook.comresearchgate.netnih.govresearchgate.net |

| Anti-inflammatory | Saffron, Safranal mdpi.comchemicalbook.comnih.gov |

| Antidepressant | Saffron extracts, Safranal, Crocins chemicalbook.comresearchgate.netmdpi.comfrontiersin.org |

| Anxiolytic | Saffron extracts, Safranal chemicalbook.comjournal-jop.org |

| Neuroprotective | Saffron, Crocin, Crocetin (B7823005), Safranal mdpi.comchemicalbook.commdpi.comnih.govresearchgate.netfrontiersin.org |

| Cardioprotective | Saffron components, Crocetin, Safranal chemicalbook.comnih.gov |

| Antidiabetic | Saffron, Crocins, Safranal, Crocetin orientjchem.orgmdpi.comresearchgate.net |

| Hypolipidemic | Saffron, Crocin, this compound mdpi.comresearchgate.netnih.gov |

| Anticancer/Antitumorigenic | Saffron, Crocin, Crocetin, this compound, Safranal orientjchem.orgresearchgate.netualberta.caresearchgate.net |

| Immunomodulatory | Saffron components researchgate.net |

| Antinociceptive | Saffron, Safranal mdpi.comresearchgate.net |

| Memory Enhancement | Saffron, Crocin, Safranal nih.govresearchgate.net |

| Stomach-protective | This compound orientjchem.org |

| Appetite-stimulating | This compound orientjchem.org |

Table summarizing reported biological activities of saffron extract and contributing components.

Analytical Methodologies for Picrocrocin Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of picrocrocin, enabling its separation from other major saffron components like crocins and safranal (B46814). The choice of technique depends on the analytical goal, whether it is routine quantification, comprehensive metabolite profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for the analysis of this compound. researchgate.net It is frequently employed for the quality control of saffron, allowing for the determination of its principal components. thieme-connect.com HPLC-based methods are advantageous due to their broad availability in many laboratories. thieme-connect.com

HPLC coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a common method for the simultaneous quantification of this compound and other key saffron metabolites. acs.org This setup is powerful because the DAD can acquire absorbance spectra across a range of wavelengths for each point in the chromatogram. aua.gr This allows for the quantification of different classes of compounds in a single analytical run by monitoring the specific maximum absorbance (λmax) for each analyte. mdpi.com

This compound exhibits a characteristic UV absorption maximum at approximately 250 nm. researchgate.netaua.grresearchgate.net This allows it to be distinguished from crocins, which are monitored at around 440 nm, and safranal, which is detected at about 310 nm. mdpi.comresearchgate.netnih.gov The ability to monitor these different wavelengths simultaneously makes HPLC-DAD a highly efficient tool for assessing saffron quality. acs.orgnih.gov

Table 1: Typical UV-Vis Absorbance Maxima for Major Saffron Components

| Compound | Typical λmax (nm) | Primary Contribution |

|---|---|---|

| This compound | 250 | Bitter Taste |

| Crocins | 440 | Color |

| Safranal | 310 | Aroma |

| Flavonoids (e.g., Kaempferol (B1673270) derivatives) | 265, 350 | - |

The most common mode for separating this compound is Reversed-Phase (RP) chromatography. thieme-connect.com In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.gov

To effectively separate the diverse compounds in saffron extract, which range from highly polar glycosides (crocins) to less polar compounds like this compound, a gradient elution is typically employed. thieme-connect.comthieme-connect.comaua.gr Gradient elution involves changing the composition of the mobile phase during the analysis, usually by gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous solution (often acidified with formic or acetic acid). thieme-connect.comnih.govnih.govchromatographyonline.com This process increases the elution strength of the mobile phase over time, allowing for improved peak shape, higher resolution, and shorter analysis times compared to isocratic methods. chromatographyonline.com A typical gradient might start with a low percentage of organic solvent to retain and separate the highly polar crocins, followed by an increase in the organic solvent concentration to elute this compound and other less polar compounds. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of HPLC by using columns with smaller particle sizes (<2 µm), resulting in faster analyses and higher resolution. nih.gov When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS), it becomes an exceptionally powerful tool for both identification and quantification. nih.govolemiss.edu

UPLC-QToF-MS provides high-resolution and accurate mass data, which allows for the determination of the elemental composition of this compound and other detected compounds. olemiss.edu This high degree of accuracy is crucial for confirming the identity of analytes and for distinguishing between compounds with very similar masses. The technique is particularly useful for comprehensive metabolite profiling of saffron, characterization of its chemical composition, and for detecting potential adulterants. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the quantification of this compound, especially in complex biological or food matrices. researchgate.net This technique involves coupling an LC system to a mass spectrometer that can perform fragmentation experiments. nih.govresearchgate.net

In a typical LC-MS/MS analysis of this compound, the molecule is first ionized, commonly using electrospray ionization (ESI). nih.govmdpi.com The resulting precursor ion (e.g., [M-H]⁻ at m/z 329 in negative ion mode) is selected in the first mass analyzer, fragmented by collision-induced dissociation, and a specific, characteristic product ion (e.g., m/z 167) is monitored by the second mass analyzer. researchgate.net This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from other co-eluting compounds and enhancing the accuracy of quantification. researchgate.net

Table 2: Example of Precursor and Product Ions for LC-MS/MS Analysis of Saffron Components in Negative Ion Mode

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 329 | 167 |

| Crocetin (B7823005) | 327 | 283 |

| Crocin (B39872) A (trans-4-GG) | 975 | 651 |

| Crocin B (trans-3-Gg) | 813 | 652 |

High-Resolution Mass Spectrometry (HRMS), which includes technologies like QToF and Orbitrap, is a key technique for the unambiguous identification and structural characterization of this compound. nih.gov Unlike nominal mass spectrometers, HRMS instruments provide very high mass accuracy and resolving power, enabling the determination of a compound's elemental formula from its measured mass. nih.govolemiss.edu This capability is invaluable for confirming the identity of this compound in an extract and for characterizing novel or unexpected metabolites. nih.gov HRMS is often used in saffron authenticity studies and in research aimed at discovering and elucidating the structures of minor components. nih.govolemiss.edu

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as crucial methods for the qualitative and quantitative analysis of this compound in saffron. kosmospublishers.comcftri.res.in These techniques facilitate the separation of this compound from other major saffron components like crocins and safranal. iosrphr.org The separation is typically achieved on silica (B1680970) gel plates. cftri.res.in

For effective separation, various solvent systems (mobile phases) have been developed. A common system consists of n-butanol, acetic acid, and water in a 4:1:1 ratio. cftri.res.innih.gov Another documented mobile phase for HPTLC is a mixture of 2-propanol, ethyl acetate, and water (13:5:2 v/v/v). kosmospublishers.com In these systems, this compound can be identified by its retention factor (R_f) value. For instance, after development, this compound presents a distinct zone with an R_f value between 0.413 and 0.430. nih.gov

Detection of the separated this compound spot is performed under UV light, typically at 254 nm, where it appears as a dark brown brilliant spot. kosmospublishers.comnih.gov For enhanced visualization and confirmation, derivatization agents are used. When the plate is treated with an anisaldehyde reagent and heated, the zone corresponding to this compound turns a characteristic dark violet-blue color. nih.gov HPTLC offers several advantages, including the ability to analyze multiple crude samples simultaneously, making it a rapid, reproducible, and cost-effective tool for routine quality control of saffron. kosmospublishers.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel G / Pre-coated Silica Gel HPTLC plates | kosmospublishers.comcftri.res.in |

| Mobile Phase Systems | n-butanol-acetic acid-water (4:1:1 v/v/v) | cftri.res.innih.gov |

| 2-propanol-ethyl acetate-water (13:5:2 v/v/v) | kosmospublishers.com | |

| Detection Wavelength | 254 nm (appears as a dark brown spot) | kosmospublishers.comnih.gov |

| Derivatization Reagent | Anisaldehyde (results in a dark violet-blue zone) | nih.gov |

| Observed R_f Value | ~0.413 - 0.430 | nih.gov |

Gas Chromatography (GC) (for safranal, a derivative)

Gas Chromatography (GC) is an essential technique for analyzing the volatile components of saffron, with its primary application in this context being the quantification of safranal, the principal aroma compound derived from this compound. researchgate.netdergipark.org.tr this compound itself is a non-volatile glycoside and therefore not directly analyzable by conventional GC without derivatization. wikipedia.org Safranal is formed from the deglycosylation and subsequent dehydration of this compound during the drying and storage of saffron stigmas. wikipedia.org

GC analysis, often coupled with mass spectrometry (GC-MS), provides a highly effective and specific method for quantifying safranal, overcoming the limitations of spectrophotometric methods which can suffer from spectral interferences. researchgate.netmdpi.com The technique is considered superior for the characterization of saffron's volatile profile and is widely used for quality control, geographical discrimination, and detection of adulterants. researchgate.net

Recent advancements have explored the determination of this compound itself by GC-MS following a derivatization step. This novel approach presents a potential alternative for the direct quantification of this key authenticity biomarker. mdpi.com For routine analysis of safranal, specific GC columns, such as a 5% SE-30 column, have been successfully employed. cftri.res.in

| Analyte | Technique | Purpose | Reference |

|---|---|---|---|

| Safranal | GC / GC-MS | Quantification of the primary aroma compound derived from this compound. Considered the best technique for volatile component analysis. | cftri.res.inresearchgate.net |

| This compound | GC-MS (after derivatization) | A novel, alternative method for direct quantification of the non-volatile this compound. | mdpi.com |

Spectroscopic Techniques (excluding basic identification data)

UV-Vis Spectrophotometry (for quantification and quality assessment, acknowledging limitations)

UV-Vis spectrophotometry is a widely adopted method for the quality assessment of saffron, based on the absorbance characteristics of its primary metabolites. This compound, which is responsible for saffron's bitter taste, exhibits a characteristic broad absorption maximum at approximately 250 nm. aua.gruni-lj.sinih.gov This specific absorbance is used in accordance with ISO 3632 standards to determine the bitterness strength of the spice. nih.govnih.gov

However, this method has recognized limitations regarding its selectivity. The UV region of the spectrum is crowded, with several saffron components absorbing at or near 250 nm. nih.gov For instance, both trans- and cis-isomers of crocins show secondary absorption maxima between 250-264 nm. nih.govnih.gov Additionally, flavonoids, such as kaempferol glycosides, also absorb within the UV range (265–349 nm). nih.gov This spectral overlap can lead to interference and potential overestimation of this compound content. mdpi.com To enhance the accuracy of quantification, UV-Vis spectral data is often coupled with multivariate analysis techniques like partial least-squares regression (PLSR), which can build predictive models to determine this compound content more reliably. nih.govacs.org

| Compound | Typical Maximum Absorbance (λmax) | Significance | Reference |

|---|---|---|---|

| This compound | ~250 nm | Primary wavelength for quantifying bitterness strength. | aua.gruni-lj.sinih.gov |

| Crocins (secondary peak) | ~250-264 nm | Potential interference with this compound measurement. | nih.govnih.gov |

| Safranal | ~310-330 nm | Wavelength for quantifying aroma strength. | nih.govaua.gruni-lj.si |

| Crocins (primary peak) | ~440 nm | Wavelength for quantifying coloring strength. | nih.govuni-lj.si |

Near-Infrared Spectroscopy (NIR)

Near-Infrared (NIR) spectroscopy has emerged as a powerful, rapid, and non-destructive analytical tool for the quality control of saffron, including the estimation of this compound content. nih.govresearchgate.net This technique allows for analysis with minimal to no sample preparation, offering results in minutes. nih.govresearchgate.net By correlating the NIR spectral data with reference values obtained from methods like HPLC, robust calibration models can be developed to predict the concentration of key metabolites.

Studies have demonstrated the successful application of NIR spectroscopy to quantify this compound. Predictive models have achieved high correlation coefficients, with reported R² values of 0.92 and R²cv (cross-validation) values of 82.9%. nih.govresearchgate.netmdpi.com The development of these predictive models typically involves analyzing a specific spectral range; for this compound and crocins, the range of 9000.9–4000 cm⁻¹ has been found to be suitable for calibration. mdpi.com The high accuracy and efficiency of NIR make it an excellent tool for screening and quality assessment in the saffron industry. mdpi.com

| Study Finding | Value | Significance | Reference |

|---|---|---|---|

| Correlation Coefficient (R²) | 0.92 | Indicates a strong correlation between NIR prediction and reference values for this compound content. | nih.govresearchgate.net |

| Correlation Coefficient of Cross-Validation (R²cv) | 82.9% | Demonstrates the robustness of the calibration model for this compound. | mdpi.com |

| Optimal Spectral Range | 9000.9–4000 cm⁻¹ | The spectral region identified as suitable for building calibration and validation models for this compound. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for structural elucidation and metabolomics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust and reproducible technique for the structural elucidation and quantitative analysis of this compound. researchgate.netnih.gov It provides detailed information on the chemical structure, making it invaluable for confirming the identity of isolated compounds and for metabolomic fingerprinting of saffron extracts. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR are employed to obtain a comprehensive structural profile.

¹H-NMR spectroscopy is particularly useful for quantification (qNMR) and for distinguishing this compound from other related compounds. The aldehyde proton (-CHO) of this compound gives a characteristic singlet resonance at approximately 10.05 ppm in DMSO-d₆, which can be clearly distinguished from the aldehyde proton of safranal at 10.07 ppm. acs.org The high specificity of NMR allows for the accurate identification of individual chemicals even if they share similar structures, making it a superior choice for detecting adulteration in saffron compared to less specific methods. researchgate.netscispace.com

| Nucleus | Technique | Key this compound Resonance (in DMSO-d₆) | Application | Reference |

|---|---|---|---|---|

| ¹H | ¹H-NMR, qNMR | ~10.05 ppm (singlet, 1H, -CHO) | Structural confirmation, quantification, metabolomics, and differentiation from safranal (~10.07 ppm). | acs.org |

| ¹³C | ¹³C-NMR | Provides a complete carbon skeleton map. | Detailed structural elucidation and confirmation. | nih.gov |

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample, making it suitable for the quality control of saffron. The FT-IR spectrum of saffron provides a molecular fingerprint that reflects its chemical composition, including the presence of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group (in this compound) | Reference |

|---|---|---|---|

| ~3300 | O-H stretching | Hydroxyl groups of the glucose unit | nih.gov |

| ~2916 and 2850 | C-H stretching (asymmetric and symmetric) | Methyl and methylene (B1212753) groups | nih.gov |

| ~1645 | C=O stretching (conjugated) | α,β-unsaturated aldehyde | nih.gov |

| 1800-1500 | C=O and C=C stretching | General region for carbonyl and alkene groups | nih.govresearchgate.net |

Capillary Electrophoresis

Capillary Electrophoresis (CE) has been developed as a viable analytical technique for the quality assessment of saffron, including the analysis of its key constituents like this compound. researchgate.net This method offers an alternative to more common chromatographic techniques. Specifically, nonaqueous capillary electrophoresis (NACE) has been successfully applied for the quality control of commercial saffron samples. researchgate.netmdpi.com

The use of nonaqueous or organic solvent-based systems in CE can offer distinct advantages. nih.gov These include the potential for tailored separation selectivity by altering the solvation properties of the analytes and the ability to analyze hydrophobic compounds that may have poor solubility in aqueous systems. tiscali.cz For the complex matrix of saffron, which contains compounds with varying polarities, CE provides a powerful separation tool. While detailed parameters for the specific analysis of this compound are not extensively documented in comparison to HPLC, the technique's application to saffron demonstrates its utility in separating the main bitter (this compound), coloring (crocins), and aromatic (safranal) principles of the spice. researchgate.net

Chemometric Approaches for Data Analysis

Chemometric techniques are frequently coupled with analytical data to interpret the complex chemical profiles of saffron, in which this compound is a major component. researchgate.netresearchgate.net These statistical and mathematical methods are used to extract meaningful information from large datasets generated by instruments such as spectrophotometers and chromatographs. researchgate.net

One significant application of chemometrics is the classification and authentication of saffron based on its geographical origin. researchgate.net By analyzing the concentrations of key apocarotenoids, including this compound and various crocins, chemometric models like Principal Component Analysis (PCA) can differentiate saffron samples from different production regions. researchgate.net Furthermore, these approaches are instrumental in detecting adulteration. Partial Least Squares Discriminant Analysis (PLS-DA) has been used to successfully discriminate between pure and adulterated saffron samples. researchgate.net

Chemometrics also serves to correlate the chemical composition of saffron with its sensory attributes. For instance, Multiple Factor Analysis has been employed to establish a clear correlation between the quantified concentration of this compound and the perceived bitter taste of the spice. nih.gov This integration of analytical data with statistical modeling provides a powerful tool for quality control, going beyond simple quantification to offer a more comprehensive understanding of the product's characteristics. nih.gov

Method Validation Parameters (e.g., linearity, LOD, LOQ, precision, accuracy)

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose, such as the quantification of this compound in saffron. High-Performance Liquid Chromatography (HPLC) methods, in particular, have been thoroughly validated for this purpose, with key performance parameters being rigorously assessed. researchgate.net

Linearity is established to demonstrate that the method's response is directly proportional to the concentration of the analyte. For this compound, HPLC methods consistently show excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net A specific regression equation for this compound has been reported as y = 18.60 (± 0.07)x - 2.34 (± 0.56) over a concentration range of 1 to 100 µg/mL. researchgate.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov For the major constituents of saffron, including this compound, validated HPLC methods have demonstrated LOQ values in the range of 1–15 µg/mL. researchgate.net

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). For this compound quantification, methods have shown adequate intra-day and inter-day precision with a %RSD of less than 15%. researchgate.net

Accuracy refers to the closeness of the measured value to a known or accepted true value. It is often expressed as the Relative Error (%RE). Validated methods for this compound have demonstrated high accuracy, with a %RE of less than 7%. researchgate.net

The table below summarizes the typical validation parameters for the quantification of this compound using HPLC.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | researchgate.net |

| Limit of Quantitation (LOQ) | 1–15 µg/mL | researchgate.net |

| Precision (%RSD) | < 15% | researchgate.net |

| Accuracy (%RE) | < 7% | researchgate.net |

These robust validation parameters ensure that the analytical methods used for this compound quantification provide accurate and reliable results, which is essential for the quality control of saffron. researchgate.net

Extraction and Purification Methodologies for Picrocrocin

Traditional Solvent Extraction Methods (e.g., water, methanol (B129727), ethanol)

Traditional solvent extraction methods are widely used for isolating picrocrocin from saffron due to their simplicity and cost-effectiveness. longdom.orgmdpi.comresearchgate.net this compound, being a glycoside, is a polar compound, making polar solvents suitable for its extraction. nscpolteksby.ac.idtsijournals.com Common solvents include water, methanol, ethanol (B145695), and their mixtures. csic.estsijournals.comscielo.br

Purification after traditional extraction often involves chromatographic techniques. Thin Layer Chromatography (TLC) has been reported as a useful tool for the purification of this compound from saffron extracts obtained by solvent extraction. capes.gov.brresearchgate.net Preparative TLC on aluminum oxide has been used to separate this compound, achieving a chromatographic purity of 98% and an isolation yield of 88% in one study. capes.gov.br High-performance liquid chromatography (HPLC) is also commonly used for quantitative determination and purification of saffron components, including this compound. asianpubs.orgmdpi.comcapes.gov.br

Advanced Extraction Techniques

Advanced extraction techniques offer potential advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency and extract quality. longdom.orgresearchgate.netlongdom.orgnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. nih.gov Supercritical carbon dioxide () is commonly used due to its non-toxicity and non-flammability. nih.govresearchgate.net While pure is primarily effective for extracting non-polar compounds like safranal (B46814), the addition of polar co-solvents or entrainers, such as water or methanol, can enhance the extraction of polar glycosides like this compound and crocins. longdom.orgresearchgate.netresearchgate.net

Studies have shown that using water as a co-solvent in can increase the yield of glycosylated bioactives like this compound. longdom.orgresearchgate.net Conversely, methanol as an entrainer may yield higher amounts of safranal and deglycosylated crocin (B39872). longdom.orgresearchgate.net Optimal conditions for extracting this compound and crocin derivatives using have been reported at temperatures around 80°C and pressures of 30 MPa, while safranal extraction is favored at lower temperatures (40°C) and higher pressures (40 MPa). longdom.orgresearchgate.net has been reported to yield higher amounts of functional components, including this compound, compared to conventional organic solvent extraction. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material, accelerating the partitioning of analytes from the sample matrix into the solvent. csic.esresearchgate.netlongdom.org This technique can significantly reduce extraction time and solvent volume compared to traditional methods. researchgate.netnih.gov

MAE has been applied to the extraction of this compound, safranal, and crocin from saffron. csic.esresearchgate.neta-z.lu Optimization studies using Response Surface Methodology (RSM) have been conducted to determine the ideal parameters for MAE of saffron bioactives. researchgate.neta-z.lu One study identified optimal MAE conditions for extracting this compound, safranal, and crocin as 95.91°C, 30 minutes, and 59.59% ethanol concentration. longdom.orglongdom.orga-z.lu MAE can be performed using conventional microwave ovens. csic.esresearchgate.net The mechanism involves the rapid volumetric heating of the material, building internal pressure and facilitating the release of compounds into the solvent. longdom.org

Ultrasonic Solvent Extraction (USE)

Ultrasonic Solvent Extraction (USE), also known as Ultrasound-Assisted Extraction (UAE), employs ultrasonic waves to create cavitation bubbles in the solvent, which can disrupt plant cell walls and enhance the release of intracellular compounds. longdom.orgcsic.esresearchgate.netlongdom.org USE is known for its high yield, low energy consumption, and shorter extraction times compared to conventional methods. longdom.orglongdom.org

Subcritical Water Extraction

Subcritical Water Extraction (SWE) uses water at temperatures between 100°C and 374°C under elevated pressure to maintain its liquid state. longdom.orglongdom.org Under subcritical conditions, the polarity and dielectric constant of water decrease, making it capable of extracting compounds that are not soluble in water at ambient temperatures. longdom.orglongdom.org The high temperature also increases diffusivity and mass transfer. longdom.orglongdom.org

SWE has been applied to extract this compound, safranal, and crocin from saffron. researchgate.netcabidigitallibrary.orgnih.gov Research on SWE of saffron bioactives has investigated the influence of extraction time and temperature on process efficiency. researchgate.netcabidigitallibrary.org Studies have shown that moderate extraction times and lower temperatures within the subcritical range have a better impact on the yields of this compound and safranal, suggesting their partial thermal stability. cabidigitallibrary.org However, crocin content may decrease significantly with increasing time and temperature, indicating its sensitivity to subcritical conditions. researchgate.netcabidigitallibrary.org Optimal SWE conditions for this compound and safranal yields have been reported, such as 105°C and 7.32 minutes. longdom.orglongdom.orgcabidigitallibrary.org

High Hydrostatic Pressure Extraction (HHPE)

High Hydrostatic Pressure Extraction (HHPE) is a non-thermal technique that uses high pressure (typically 100 MPa to 1000 MPa) to enhance the extraction of bioactive compounds. longdom.orgcabidigitallibrary.orgacs.org The application of high pressure can disrupt cell structures, facilitating the release of intracellular components into the solvent. longdom.org

Purification Strategies

Purification of this compound from crude saffron extracts often involves chromatographic methods that separate compounds based on their differential affinities for a stationary and a mobile phase.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique used for isolating, purifying, and concentrating specific analytes from complex mixtures. organomation.com It utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their physical and chemical properties. organomation.com While SPE has been applied to saffron extracts for isolating compounds like flavonoids, its application for this compound purification has also been explored. researchgate.netmdpi.com

Optimized SPE conditions for separating this compound from aqueous saffron extracts have been investigated. One study utilized a C18 SPE cartridge and found optimal conditions using a 3 mL sample volume of aqueous saffron extract, eluting this compound with 10 mL of 15% v/v acetonitrile (B52724)/water. researchgate.netmdpi.com This method aimed to provide economy in reagents and consumables. researchgate.netmdpi.com

Preparative Chromatography (e.g., preparative TLC, preparative HPLC)

Preparative chromatography techniques, such as preparative Thin-Layer Chromatography (TLC) and preparative High-Performance Liquid Chromatography (HPLC), are widely used for isolating and purifying compounds on a larger scale than analytical methods. ijcpa.in These techniques are essential for obtaining sufficient quantities of pure this compound for research and standardization purposes.

Preparative TLC on aluminum oxide has been reported for the purification of this compound from saffron stigmas. researchgate.netcapes.gov.br This method, alongside analytical and preparative HPLC, allows for the separation and identification of this compound and other saffron components like crocins and HTCC. researchgate.netcapes.gov.br

Preparative HPLC is a powerful technique for isolating and purifying a variety of chemicals, including natural products like this compound. ijcpa.in It involves working with higher concentrations and volumes compared to analytical HPLC. ijcpa.in

Optimization of elution solvents is critical in chromatography to achieve effective separation and purification of the target compound. For preparative HPLC, optimizing parameters like column loadability, selectivity, flow rate, and particle size is necessary for scaling up from analytical to preparative scale. ijcpa.in

In the context of saffron metabolite separation by HPLC, various solvent systems have been employed. For the detection of this compound, an isocratic solvent system of 26% acetonitrile in water with a flow rate of 1.0 mL/min has been used. researchgate.net Another study used a gradient method for chromatographic determination of this compound (λmax = 250 nm) where the mobile phase composition changed from 20% to 80% acetonitrile in water over 20 minutes at a flow rate of 0.5 mL/min. scialert.net The isolation of this compound has also been performed using solvent systems like 0.1% acetic acid in water and acetonitrile, or water/methanol (50:50, v/v). nih.gov

Obtaining high purity this compound is essential for its use as a working standard in analytical methods for saffron quality control. nih.govacs.org Preparative chromatography plays a key role in achieving the required purity levels.

Studies have reported obtaining this compound with high purity using preparative chromatography. This compound isolated by preparative TLC on aluminum oxide showed a chromatographic purity of 98%, with an isolation yield of 88%. researchgate.netcapes.gov.br Another study aimed at obtaining working standards of this compound and crocins by preparative chromatography using a reverse phase C18 column, achieving a purity of more than 97%. researchgate.net Preparative HPLC methods have also been developed to obtain this compound with reported purities, for instance, an 80% purity has been reported by a preparative HPLC method development. ijcpa.in

Factors Influencing Extraction Yield and Purity (e.g., solvent, temperature, time, pressure)

Several factors significantly influence the efficiency of this compound extraction from saffron, including the choice of solvent, temperature, extraction time, and pressure. Optimizing these parameters is crucial to maximize the yield and purity of the extracted compound.

The choice of solvent is a primary factor. Water has been found to be a convenient solvent for the extraction of this compound, HTCC, and crocin from saffron stigmas. researchgate.netcapes.gov.br Other solvents like ethanol and methanol, as well as their aqueous mixtures, are also commonly used. researchgate.netnih.govtsijournals.com Studies have investigated the effect of different concentrations of aqueous ethanol, finding that a 50% aqueous ethanol solution showed high extraction efficiency for this compound, crocin, and safranal. tsijournals.com

Temperature is another critical factor. While some studies suggest that increasing temperature from 25°C to 40°C in 50% aqueous ethanol extraction for 5 hours does not significantly difference the extraction yields of this compound, a higher temperature might negatively impact other saffron quality factors like safranal. tsijournals.com Subcritical water extraction studies have shown that the temperature and duration that produced the highest production of this compound, safranal, and crocin were 105°C and 7.32 minutes, respectively. longdom.org Microwave-Assisted Extraction (MAE) optimization studies found ideal conditions for extracting saffron bioactives, including this compound, at 95.91°C for 30 minutes with 59.59% ethanol concentration. longdom.org

Extraction time also plays a role. For instance, in the 50% aqueous ethanol extraction at 25°C, an extraction time of 5 hours was found to be optimal. tsijournals.com Subcritical water extraction indicated an optimal time of 7.32 minutes at 105°C. longdom.org

Pressure is a significant factor in techniques like High Hydrostatic Pressure Extraction (HHPE) and Supercritical Fluid Extraction (SFE). HHPE studies showed that increasing pressure generally increased the extraction yield of this compound, with optimal conditions found at 580 MPa, 50°C, and 5 minutes, resulting in an increase in this compound yield by 54% to 85%. longdom.org SFE with water as a co-solvent has been reported to yield higher amounts of glycosylated bioactives like this compound. researchgate.net

The interplay of these factors is often complex, and optimized conditions can vary depending on the specific extraction technique employed and the desired purity and yield of this compound. Response Surface Methodology (RSM) has been used to optimize SPE parameters, considering the interacting effects of variables like extract volume, elution solvent concentration, and elution solvent volume. researchgate.netmdpi.com

Here is a summary of some reported extraction conditions and their effects:

| Extraction Method | Solvent System | Temperature (°C) | Time | Pressure (MPa/kV/cm) | Key Finding / Yield / Purity | Source |

| Aqueous Extraction followed by SPE | 15% ACN/water (elution) | - | - | - | Optimal for this compound elution from C18 SPE cartridge. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Preparative TLC | - | - | - | - | Purity 98%, Yield 88% for this compound. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| Preparative HPLC (C18 column) | 26% ACN in water | - | - | - | Used for this compound detection. researchgate.net | researchgate.net |

| Preparative HPLC (C18 column) | 20-80% ACN in water | - | 20 min | - | Gradient method for this compound determination. scialert.net | scialert.net |

| Preparative Chromatography (C18 column) | - | - | - | - | Purity > 97% for this compound working standards. researchgate.net | researchgate.net |

| Preparative HPLC Method Development | - | - | - | - | Highest yield with 80% purity obtained. ijcpa.in | ijcpa.in |

| Aqueous Ethanol Extraction | 50% Aqueous Ethanol | 25 | 5 h | - | Optimal parameters for extraction. tsijournals.com | tsijournals.com |

| Subcritical Water Extraction | Water | 105 | 7.32 min | - | Highest production of this compound. longdom.org | longdom.org |